

BL-3912A Bristol-Myers preclinical development

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Compound Focus: Dimoxamine, (S)-

CAS No.: 52881-88-6

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Pharmacological Profile of BL-3912A (Ariadne)

BL-3912A is the (R)-enantiomer of the compound Ariadne, a non-hallucinogenic analog of the potent synthetic psychedelic DOM [1]. It belongs to the phenylalkylamine class.

The table below summarizes its core pharmacological characteristics based on recent in vitro and in vivo studies:

Characteristic	Description
Drug Class	Non-hallucinogenic psychedelic analog; phenylalkylamine [1]
Relation to DOM	Differs by one additional methylene group in the α -position [1]
Primary Target	Serotonin 5-HT _{2A} receptor agonist [1]
Key Selectivity	Modest selectivity over 5-HT _{1E} and 5-HT _{1F} receptors; no substantial activity at other 5-HT receptors, aminergic receptors, or monoamine transporters [1]
Signaling Profile	Lower signaling potency and efficacy in Gq, G11, and β -arrestin2 pathways at the 5-HT _{2A} receptor compared to DOM [1]

Characteristic	Description
In Vivo Effect (Mice)	Markedly attenuated head-twitch response (HTR) compared to hallucinogenic analogs [1]
Proposed Mechanism for Lack of Hallucinations	The 5-HT2A signaling efficacy hypothesis : its lower efficacy at the 5-HT2A receptor explains the lack of hallucinogenic effects [1]

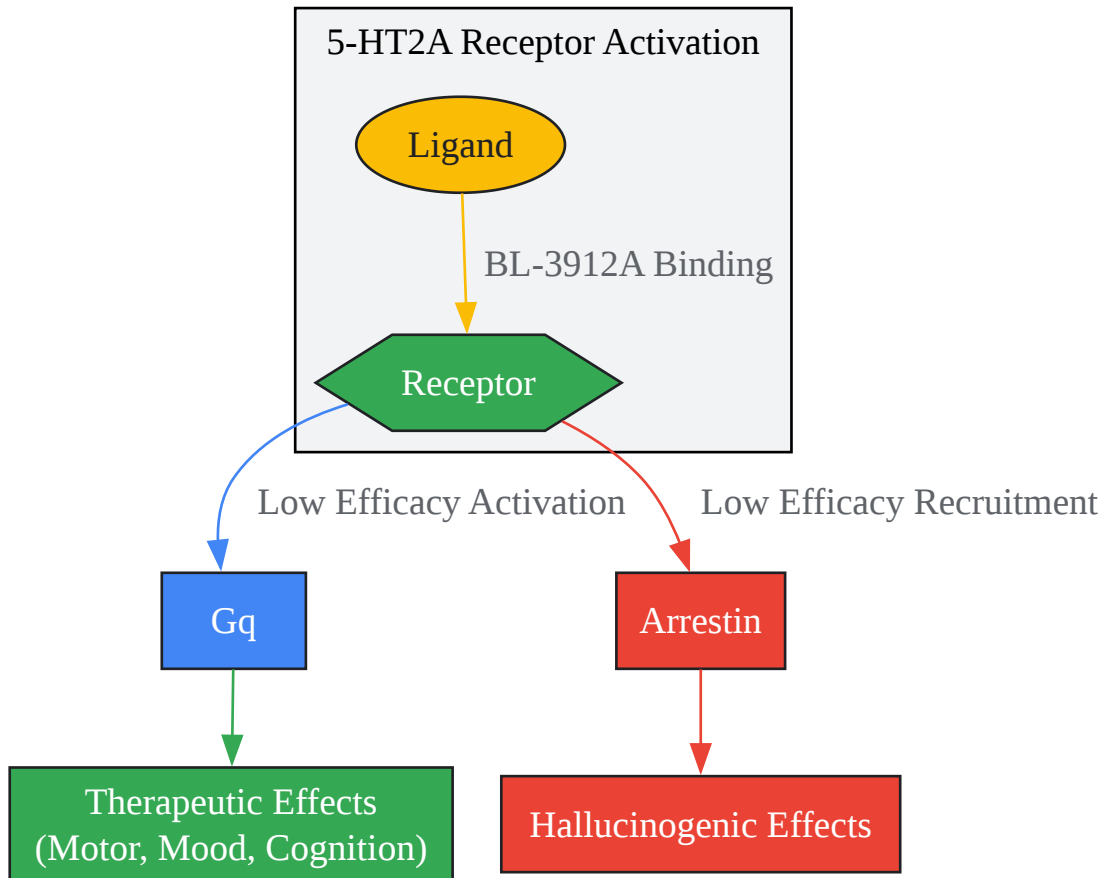
Reported Preclinical and Clinical Findings

Although detailed experimental protocols are not fully disclosed in the available literature, the following key findings from preclinical and historical clinical studies have been reported:

Study Type / Model	Reported Findings / Methodology
Clinical Trials (1970s)	Lack of hallucinogenic effects up to 100 mg/day; remarkable therapeutic effects including rapid remission of psychotic symptoms in schizophrenia, relaxation in catatonia, and near-complete remission of symptoms in Parkinson's disease [1].
Preclinical (Cats)	A multifactorial scale assessed hallucinogenic-like profiles (e.g., hissing, clawing, piloerection). Ariadne showed a low combined score of DOM-like behavioral features [1].
Preclinical (Rabbits)	Ariadne showed low hallucinogenic-like effect in a rabbit hyperthermia assay [1].
Preclinical (Mice - Head Twitch Response)	The HTR is a behavioral proxy for psychedelic potential in humans. Ariadne acted as a 5-HT2A agonist but induced a markedly attenuated HTR, consistent with its non-hallucinogenic profile in humans [1].
Preclinical (Mice - Parkinson's Model)	In an auxilin knock-out model of Parkinson's disease, Ariadne rescued severe motor deficits on par with L-DOPA, despite having no activity at dopamine receptors or transporters [1].

Signaling Pathway and Mechanistic Hypothesis

The available research suggests that the therapeutic potential of BL-3912A, without the hallucinogenic effects, is linked to its specific interaction with the 5-HT_{2A} receptor signaling pathway. The following diagram illustrates the proposed mechanistic hypothesis.



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This model positions BL-3912A as a **prototype for a new drug class: non-hallucinogenic 5-HT_{2A} agonists** [1]. This aligns with broader research efforts to develop 5-HT_{2A} receptor agonists that have a lower threshold for Gq activation, thereby separating therapeutic potential from hallucinogenic effects [2].

Key Takeaways for Researchers

- **Novel Mechanism:** BL-3912A demonstrates that **signaling efficacy**, not just receptor activation, is a critical determinant of the psychedelic response [1] [2].

- **Therapeutic Potential:** Its profile suggests considerable potential across psychiatric and neurological indications, supported by historical clinical data and modern preclinical models [1].
- **Modern Context:** This compound is part of a growing class of investigational agents, including other non-hallucinogenic 5-HT_{2A} receptor agonists like OSU-6162, being explored for various disorders [3].

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References

1. Pharmacological Mechanism of the Non-Hallucinogenic 5- ... [pmc.ncbi.nlm.nih.gov]
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